
4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 101690-99-7 . It has a molecular weight of 443.09 and its IUPAC name is 2-((3aR,4S,5S,7R,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid . The compound is stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis and evaluation of amino acids and sulfamoyl and pyrrole derivatives attached to a benzoimidazole moiety, including compounds related to the benzoic acid derivatives, have demonstrated significant antimicrobial activities. These compounds have been found to be effective against various strains of bacteria and fungi, indicating their potential application in the development of new antimicrobial agents. The study utilized a starting material that was transformed through a series of chemical reactions, leading to the creation of derivatives with potent antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal species such as Candida albicans and Aspergillus niger (E. A. Abd El-Meguid, 2014).
Fluorescence Emissions
Research on an amino-naphthoquinone derivative, specifically 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid, has revealed its capacity for multiple tunable fluorescence emissions under different conditions such as solvent, pH, and excitation wavelength. This compound exhibits dual fluorescence emissions with unique characteristics in various solvents, demonstrating its potential as a versatile fluorophore for analytical and bioimaging applications. The study provides insights into the modulation of these emissions by altering experimental conditions, contributing to the field of fluorescence spectroscopy and its applications in scientific research (M. Singh & J. Baruah, 2017).
Enzymatic Oxidative Polymerization
The enzymatic oxidative polymerization of a new para-imine functionalized phenol derivative, 4-(4-hydroxybenzylideneamino)benzoic acid, using horseradish peroxidase, has been explored. This process leads to the formation of oligomers with potential applications in material science and polymer chemistry. The polymerization results, characterized by various analytical techniques, show that the oligomer possesses high thermal stability and interesting electrochemical properties, making it a candidate for further study in the development of advanced materials (Altug Kumbul et al., 2015).
Luminescent Properties of Lanthanide Complexes
The synthesis and characterization of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives have been investigated to study the effect of electron-withdrawing and electron-donating groups on the luminescent properties of these complexes. The research has led to the development of Tb(3+) and Eu(3+) complexes with varying photophysical properties, influenced by the nature of the substituents on the benzoic acid derivatives. This study contributes to the understanding of the design principles for luminescent lanthanide complexes with potential applications in optical materials and sensors (S. Sivakumar et al., 2010).
Propiedades
IUPAC Name |
4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-6(2-4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHQMAGGCJSUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)

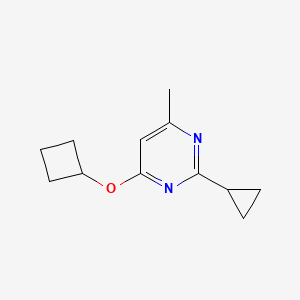
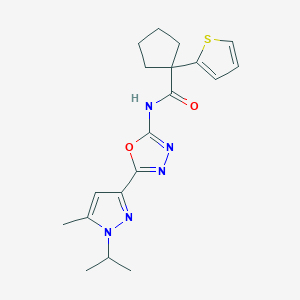
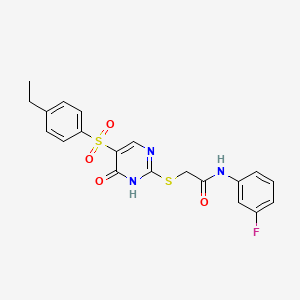
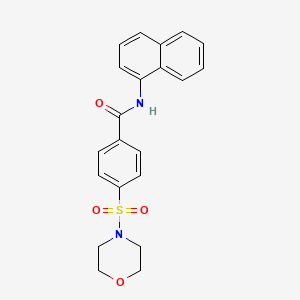

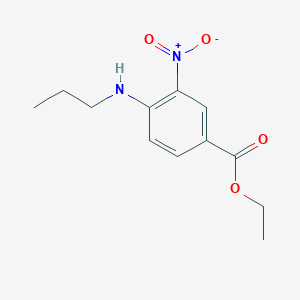
![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)
